molecular formula C17H16N4OS B11444536 5-benzyl-1,3-dimethyl-6-sulfanyl-3,5-dihydroimidazo[4,5-f][1,3]benzimidazol-2(1H)-one

5-benzyl-1,3-dimethyl-6-sulfanyl-3,5-dihydroimidazo[4,5-f][1,3]benzimidazol-2(1H)-one

Cat. No.: B11444536
M. Wt: 324.4 g/mol
InChI Key: LRUQITUBJWJENR-UHFFFAOYSA-N
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Description

5-benzyl-1,3-dimethyl-6-sulfanyl-3,5-dihydroimidazo[4,5-f][1,3]benzimidazol-2(1H)-one is a complex heterocyclic compound. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-benzyl-1,3-dimethyl-6-sulfanyl-3,5-dihydroimidazo[4,5-f][1,3]benzimidazol-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzimidazole with benzyl chloride, followed by methylation and thiolation reactions . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide forms using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, often using reagents like sodium hydride or potassium tert-butoxide.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures under acidic or basic conditions.

Scientific Research Applications

5-benzyl-1,3-dimethyl-6-sulfanyl-3,5-dihydroimidazo[4,5-f][1,3]benzimidazol-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-1,3-dimethyl-6-sulfanyl-3,5-dihydroimidazo[4,5-f][1,3]benzimidazol-2(1H)-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cell membranes, and interfere with DNA replication and transcription processes. The compound’s sulfanyl group plays a crucial role in its biological activity by forming disulfide bonds with target proteins .

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

7-benzyl-1,3-dimethyl-6-sulfanylidene-5H-imidazo[4,5-f]benzimidazol-2-one

InChI

InChI=1S/C17H16N4OS/c1-19-14-8-12-13(9-15(14)20(2)17(19)22)21(16(23)18-12)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,23)

InChI Key

LRUQITUBJWJENR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C3C(=C2)NC(=S)N3CC4=CC=CC=C4)N(C1=O)C

Origin of Product

United States

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